![molecular formula C9H10BrClS B13207254 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C9H10BrClS It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom and four carbon atoms This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms, as well as a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene typically involves multiple steps. One common method starts with the bromination of thiophene to introduce the bromine atom at the 2-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the chloromethylation of the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques, such as chromatography and crystallization, to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between thiophene derivatives and biological molecules.
作用機序
The mechanism of action of 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In chemical reactions, the bromine and chlorine atoms can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in various electronic interactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors through its thiophene ring and halogen atoms .
類似化合物との比較
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but lacks the cyclopropyl and chloromethyl groups.
2-Chloro-5-methylthiophene: Similar structure but lacks the bromine and cyclopropyl groups.
5-(Chloromethyl)-2-methylthiophene: Similar structure but lacks the bromine and cyclopropyl groups.
Uniqueness
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group.
特性
分子式 |
C9H10BrClS |
|---|---|
分子量 |
265.60 g/mol |
IUPAC名 |
2-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10BrClS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2H,3-6H2 |
InChIキー |
YPFHKGDOGUKMSI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=C(S2)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)
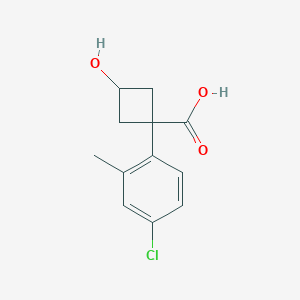



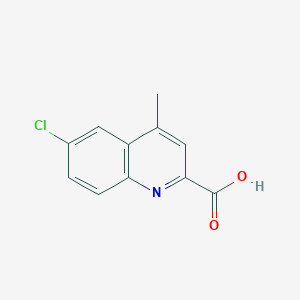
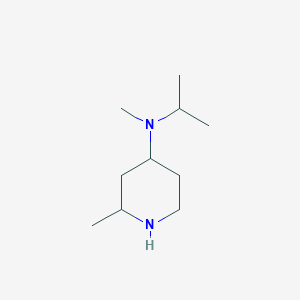
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
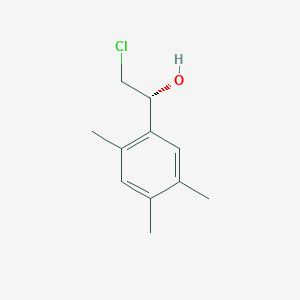
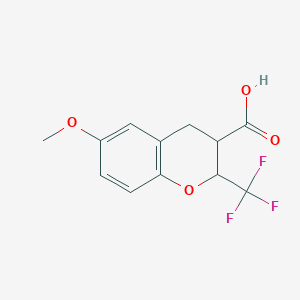
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
